molecular formula C22H20N6O2 B2357683 1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921532-98-1

1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2357683
CAS No.: 921532-98-1
M. Wt: 400.442
InChI Key: VIVGAGMLELYMCY-UHFFFAOYSA-N
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Description

1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modifications

A study by Simo, Rybár, and Alföldi (2000) discusses the synthesis of a series of derivatives with a pyrimido[1,2,3-cd]purine ring system, highlighting a method that could potentially be applied to the synthesis of the specified compound through cycloaddition reactions. This approach involves the creation of [1,2,3]triazole rings bonded in specific positions, indicating the compound's relevance in chemical synthesis and the exploration of heterocyclic chemistry (Simo et al., 2000).

Potential Biological Activities

Although direct studies on "1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione" and its specific applications were not found, research on structurally related compounds provides insights into potential areas of interest. For instance, Ueda et al. (1987) synthesized novel heterocycles, including [1,2,4]triazino-[3,2-f]purines, and examined their antitumor activity and vascular relaxing effects. This suggests that compounds with similar structures might also possess significant biological activities, warranting further investigation into their therapeutic potential (Ueda et al., 1987).

Medicinal Chemistry Applications

Lim and Dolzhenko (2014) reviewed the use of 1,3,5-triazine-based analogues of purine, highlighting their significance in medicinal chemistry. These analogues serve as privileged scaffolds for developing inhibitors and antagonists targeting various biological pathways. Given the structural similarities, "this compound" could potentially be explored for similar applications in drug discovery and development (Lim & Dolzhenko, 2014).

Properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-7-9-16(10-8-13)18-24-25-21-27(12-15-6-4-5-14(2)11-15)17-19(29)23-22(30)26(3)20(17)28(18)21/h4-11H,12H2,1-3H3,(H,23,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVGAGMLELYMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC(=C5)C)C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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